2-Methyl-6-(methylcarbamoylamino)benzoic acid
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Overview
Description
2-Methyl-6-(methylcarbamoylamino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a methylcarbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylcarbamoylamino)benzoic acid typically involves multiple steps. One common method starts with the nitration of methyl benzoate to form methyl m-nitrobenzoate. This intermediate is then subjected to reduction to yield methyl m-aminobenzoate. The final step involves the reaction of methyl m-aminobenzoate with methyl isocyanate under controlled conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly at the aromatic ring or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methyl-6-(methylcarbamoylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Similar in structure but lacks the carbamoylamino group.
6-Methylbenzoic acid: Similar but with different substitution patterns.
Methylcarbamoylbenzoic acid: Similar but with variations in the position of the substituents.
Uniqueness
2-Methyl-6-(methylcarbamoylamino)benzoic acid is unique due to the presence of both a methyl group and a methylcarbamoylamino group on the benzoic acid core. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
123633-27-2 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.217 |
IUPAC Name |
2-methyl-6-(methylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-3-5-7(8(6)9(13)14)12-10(15)11-2/h3-5H,1-2H3,(H,13,14)(H2,11,12,15) |
InChI Key |
RKAAPVJONXHVMS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)NC)C(=O)O |
Synonyms |
Benzoic acid, 2-methyl-6-[[(methylamino)carbonyl]amino]- (9CI) |
Origin of Product |
United States |
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